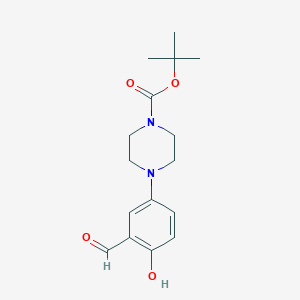

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol . It is often used in organic synthesis and research due to its unique structural properties.

Métodos De Preparación

The synthesis of tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate typically involves a multi-step process:

Formation of (3-formyl-4-hydroxyphenyl)methanamine: This is achieved by reacting benzoyl chloride with p-hydroxyaniline.

Introduction of tert-butyl group: The resulting compound is then reacted with tert-butoxycarbonyl chloride to introduce the tert-butyl group, forming the final product.

Análisis De Reacciones Químicas

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, often with halides or other electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

1. Role in Pharmaceutical Synthesis:

This compound serves as a precursor in the synthesis of several pharmacologically active molecules. For example, it is utilized in the synthesis of vandetanib, a therapeutic agent for cancer treatment. The synthesis involves multiple steps including substitution reactions and cyclization processes, showcasing its versatility in drug manufacturing.

2. Contribution to Medicinal Chemistry:

Research indicates that piperazine derivatives like tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate are significant in developing ligands for D2-like receptors. These compounds enhance binding affinities at these receptors, which may lead to potential treatments for psychiatric disorders.

3. Intermediate in Organic Synthesis:

In organic chemistry, this compound acts as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable for researchers looking to develop new compounds.

1. Neuropharmacological Effects:

The structure of this compound suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This interaction could influence mood regulation and anxiety, indicating possible antidepressant activity.

2. Anti-inflammatory Properties:

Studies have indicated that this compound may exhibit anti-inflammatory effects, making it a candidate for further research in treating inflammatory conditions.

3. Neuroprotective Effects:

Preliminary research suggests that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative disease models.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antidepressant Activity | Modulation of serotonin receptor systems; potential mood enhancement effects. |

| Anti-inflammatory Properties | Reduction of inflammation markers; potential therapeutic applications. |

| Neuroprotective Effects | Protection against neuronal damage in experimental models; implications for neurodegeneration treatment. |

Notable Research Findings

- Antidepressant Effects: A study explored the effects of related compounds on serotonin receptor activity, indicating that modifications to the piperazine structure could enhance antidepressant efficacy.

- Inflammation Model: In vitro studies demonstrated that derivatives of this compound could reduce pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The formyl and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these biological molecules .

Comparación Con Compuestos Similares

Similar compounds include:

tert-Butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate: Similar structure but with different positioning of the formyl and hydroxyl groups.

tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Lacks the piperazine ring, making it less versatile in certain reactions.

The unique combination of the piperazine ring and the formyl and hydroxyl groups in tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Actividad Biológica

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate, with the CAS number 343306-50-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula: C16H22N2O4

- Molecular Weight: 306.36 g/mol

- Purity: Typically >95%

- Physical Form: Pale-yellow to yellow solid

- Storage Conditions: Recommended to be stored in an inert atmosphere at 2-8°C .

Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and potential anti-inflammatory effects. The compound's structure suggests it may act as a modulator of the serotonin receptor system, which is crucial in mood regulation and anxiety .

Pharmacological Effects

- Antidepressant Activity:

- Anti-inflammatory Properties:

- Neuroprotective Effects:

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Study on Antidepressant Effects:

- Inflammation Model:

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURFXWYAABUPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634611 | |

| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343306-50-3 | |

| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.